2-Amino-3-(2-bromopyridin-4-yl)propanoic acid
Description
Properties
CAS No. |
32918-48-2 |
|---|---|
Molecular Formula |
C8H9BrN2O2 |
Molecular Weight |
245.07 g/mol |
IUPAC Name |
2-amino-3-(2-bromopyridin-4-yl)propanoic acid |
InChI |
InChI=1S/C8H9BrN2O2/c9-7-4-5(1-2-11-7)3-6(10)8(12)13/h1-2,4,6H,3,10H2,(H,12,13) |
InChI Key |
ZXRSFYYBYBBZQH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1CC(C(=O)O)N)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the bromination of 4-pyridylacetic acid, followed by amination and subsequent carboxylation to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The amino and pyridine groups can participate in redox reactions.
Coupling Reactions: The compound can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction can modify the functional groups on the molecule .
Scientific Research Applications
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme functions.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can engage in various binding interactions, while the amino and carboxyl groups can participate in hydrogen bonding and ionic interactions. These interactions can modulate the activity of the target molecules and influence biochemical pathways .
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Variations on the Aromatic Ring
2-Amino-3-(thiophen-2-yl)propanoic acid
- Structure : Features a thiophene (sulfur-containing heterocycle) instead of pyridine.
- Application : Studied in biocatalytic transformations using SwCNTNH₂-PAL for stereoselective ammonia elimination or addition .
2-Amino-3-(4-hydroxy-3,5-diiodophenyl)propanoic acid
- Structure : Contains a diiodinated phenyl ring with a hydroxyl group.
- Properties : The iodine atoms increase molecular weight (Hy-W052493 , MW: ~433 g/mol) and hydrophobicity, while the hydroxyl group may participate in hydrogen bonding .
- Application : Used in laboratory chemical synthesis, though its pharmacological relevance is unspecified .
2-Amino-3-(3-fluoro-4-hydroxyphenyl)propanoic acid
Heterocyclic Modifications
(S)-2-Amino-3-(4-(((2-arylthiazol-4-yl)methyl)amino)phenyl)propanoic acid
- Structure: Incorporates a thiazole ring linked to phenyl via a methylamino group.
- Properties : Thiazole’s nitrogen-sulfur heterocycle confers antimicrobial properties.
- Application : Demonstrated antimycobacterial activity against Mycobacterium tuberculosis H37Ra (IC₅₀ values in µM range) with low cytotoxicity in HUVEC, HeLa, and HCT 116 cells .
(2S)-2-Amino-3-(3-bromopyridin-4-yl)propanoic acid
- Structure : Bromine at the 3-position of pyridine (vs. 2-position in the target compound).
- Properties : Altered steric effects due to bromine placement; molecular weight: 245.07 g/mol .
4-Bromo-L-tryptophan
- Structure : Brominated indole ring (vs. pyridine).
- Properties : Indole’s planar structure facilitates interactions with tryptophan-binding enzymes.
- Application: Used in peptide synthesis and studies targeting brominated amino acid derivatives .
Functional Group Additions
3-Amino-3-(pyridin-4-yl)propanoic acid
- Structure : Pyridine at the β-position without bromine.
- Properties : Lacks halogen-induced electronic effects; lower molecular weight (≈178 g/mol).
- Application: Intermediate in synthesizing β-amino acids for bioactive compounds .
2-Amino-3-(trifluoromethyl)pyridine derivatives
Comparative Data Table
Key Research Findings
- Electronic and Steric Effects : Bromine in pyridine derivatives (e.g., 2- vs. 3-position) alters electronic density and steric hindrance, impacting binding to biological targets .
- Biological Activity : Thiazole-containing analogues exhibit specific antimycobacterial activity, while thiophene derivatives are explored for stereoselective biocatalysis .
- Metabolic Stability : Fluorine and trifluoromethyl groups enhance resistance to enzymatic degradation, making them valuable in drug design .
Biological Activity
2-Amino-3-(2-bromopyridin-4-yl)propanoic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is a derivative of amino acids, featuring a brominated pyridine moiety that may influence its biological properties. This article explores the biological activity of this compound, including its antibacterial, antifungal, and antioxidant properties, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features an amino group, a carboxylic acid, and a brominated pyridine ring, which are critical for its biological interactions.
Antibacterial Activity
Research has indicated that this compound exhibits significant antibacterial properties. A study evaluated the compound against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values demonstrated effective inhibition, particularly against Staphylococcus aureus and Escherichia coli.
Table 1: Antibacterial Activity of this compound
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.050 |
| Bacillus subtilis | 0.100 |
These results suggest that the presence of the bromine atom enhances the compound's ability to disrupt bacterial cell walls or interfere with metabolic pathways critical for bacterial survival .
Antifungal Activity
In addition to its antibacterial effects, the compound has shown antifungal activity. It was tested against Candida albicans and other fungal strains with promising results. The antifungal activity was quantified using MIC values.
Table 2: Antifungal Activity of this compound
| Fungal Strain | MIC (mg/mL) |
|---|---|
| Candida albicans | 0.030 |
| Aspergillus niger | 0.045 |
These findings indicate that the compound may serve as a potential therapeutic agent against fungal infections, particularly in immunocompromised patients .
Antioxidant Activity
The antioxidant potential of this compound was also evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated effective radical scavenging activity, which is crucial for preventing oxidative stress-related diseases.
Table 3: Antioxidant Activity of this compound
| Assay Type | IC50 (µM) |
|---|---|
| DPPH | 15.6 |
| ABTS | 12.3 |
The antioxidant properties suggest that this compound may have protective effects against cellular damage caused by free radicals .
Case Studies
Several case studies have highlighted the therapeutic potential of derivatives similar to this compound. For example, compounds with similar structures have been investigated for their neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease. These studies emphasize the importance of structural modifications in enhancing biological activity.
Q & A
Q. What are the established synthetic routes for 2-Amino-3-(2-bromopyridin-4-yl)propanoic acid, and how does the bromopyridine moiety influence reaction conditions?
Methodological Answer: The synthesis of β-amino acids like this compound typically involves enantioselective catalytic methods or biocatalytic pathways. A common approach is the use of intermediates such as 3-(pyridin-4-yl)acrylic acid, which can undergo ammonia elimination or addition reactions to form the β-amino acid backbone . The 2-bromo substituent on the pyridine ring introduces steric and electronic effects, necessitating optimized reaction conditions (e.g., inert atmosphere, controlled temperature) to prevent debromination or side reactions. Brominated pyridine derivatives, such as 3-bromopyridine-2-carboxylic acid, are often synthesized under palladium-catalyzed coupling conditions, which may inform analogous strategies for this compound .
Q. How can researchers confirm the structural identity and purity of this compound using spectroscopic methods?
Methodological Answer: Structural confirmation requires a combination of techniques:
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can verify the pyridine ring substitution pattern and the β-amino acid backbone. The bromine atom’s deshielding effect on adjacent protons should be observed in the aromatic region.
- High-Performance Liquid Chromatography (HPLC): Chiral columns can assess enantiomeric purity, critical for pharmacological studies.
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms molecular weight and isotopic patterns consistent with bromine (1:1 ratio for ⁷⁹Br/⁸¹Br).
- Reference Standards: Cross-referencing with databases like NIST Chemistry WebBook ensures alignment with validated spectral data .
Advanced Research Questions
Q. What challenges arise in achieving enantioselective synthesis of this compound, and what biocatalytic strategies have been explored?
Methodological Answer: Enantioselective synthesis is challenging due to the steric bulk of the bromopyridine group and the need for precise stereochemical control. Biocatalytic methods, such as immobilized enzymes (e.g., SwCNTNH2-PAL), have shown promise in stereoselective ammonia elimination or addition reactions for structurally similar β-amino acids . For example, SwCNTNH2-PAL catalyzes ammonia elimination in 2-amino-3-(thiophen-2-yl)propanoic acid at room temperature, suggesting adaptability to bromopyridine derivatives. Reaction optimization may include pH adjustments, co-solvent selection, and enzyme immobilization techniques to enhance stability.
Q. How does the 2-bromo substituent on the pyridine ring influence reactivity in cross-coupling reactions or pharmacological activity?
Methodological Answer: The bromine atom serves as a versatile handle for further functionalization:
- Cross-Coupling Reactions: Suzuki-Miyaura or Buchwald-Hartwig couplings can replace bromine with aryl, heteroaryl, or amine groups, enabling structure-activity relationship (SAR) studies. The electron-withdrawing nature of bromine enhances the pyridine ring’s electrophilicity, facilitating these reactions .
- Pharmacological Impact: Bromine’s electronegativity may enhance binding affinity to target proteins (e.g., kinases) or improve metabolic stability. Computational modeling (e.g., molecular docking) paired with in vitro assays can validate these effects.
Q. What analytical methodologies resolve contradictory data in stereochemical outcomes during reactions involving this compound?
Methodological Answer: Contradictions in stereochemical data often arise from dynamic equilibria or competing reaction pathways. To address this:
- Chiral Stationary Phase Chromatography: Use advanced HPLC or Supercritical Fluid Chromatography (SFC) with chiral columns to separate enantiomers and quantify ratios.
- X-ray Crystallography: Absolute configuration determination via single-crystal analysis resolves ambiguities in NMR-based assignments.
- Kinetic Analysis: Monitor reaction progress via time-resolved spectroscopy to identify intermediates and propose mechanistic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
